6-Isopropyl-4-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-methyl-6-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-4-7(3)8(10)5-11-9/h4-6H,10H2,1-3H3 |
InChI Key |
NNAXVVXYIQOGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 6 Isopropyl 4 Methylpyridin 3 Amine
Strategic Approaches to Pyridine (B92270) Core Construction and Regioselective Functionalization
The construction of the specific substitution pattern found in 6-isopropyl-4-methylpyridin-3-amine requires precise control over the introduction of functional groups onto the pyridine ring. Methodologies range from building the ring from acyclic precursors to modifying a pre-existing pyridine core.
Cycloaddition Reactions in Pyridine Ring Formation
Cycloaddition reactions offer a powerful and atom-economical approach for the de novo synthesis of pyridine rings, allowing for the rapid assembly of complex substitution patterns from simpler, readily available components. nih.govacsgcipr.org
One of the most direct methods for constructing polysubstituted pyridines is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. nih.govrsc.org This method provides a fascinating tool for creating pyridine derivatives with control over the substitution pattern. nih.gov Cobalt-based catalysts have been highlighted as particularly versatile and economical for this transformation. rsc.org
A highly relevant and practical method for the synthesis of the target compound's scaffold is the formal [3+3] cycloaddition. An organocatalyzed reaction between enamines and α,β-unsaturated aldehydes or ketones has been developed for the practical, large-scale synthesis of substituted pyridines. acs.orgacs.org This protocol was successfully applied to a 50-gram scale synthesis of 2-isopropyl-4-methylpyridin-3-amine (B2359670), which serves as a key raw material for the manufacturing of sotorasib. The process involves the reaction of readily available enamines and enal/enone substrates, demonstrating its utility in accessing pharmaceutically important compounds that are otherwise challenging to synthesize. acs.org The transformation proceeds through the reversible formation of a stable off-cycle dienamine species before the final pyridine ring is formed. acs.org
Diels-Alder, or [4+2] cycloaddition, reactions also provide a classic route to six-membered rings. acsgcipr.org In the context of pyridine synthesis, this typically involves the reaction of a 1-azadiene with an alkyne or an alkyne equivalent. rsc.org These reactions can be performed thermally or catalyzed by transition metals, offering distinct pathways to substituted dihydropyridines which then aromatize to the pyridine product. rsc.org While powerful, the availability of the requisite substituted 1-azadiene precursors can sometimes limit the scope of this method. acsgcipr.org
A modular cascade reaction has also been developed, involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This initial coupling generates a 3-azatriene intermediate, which undergoes a thermal 6π-electrocyclization followed by air oxidation to furnish the highly substituted pyridine ring. organic-chemistry.orgacs.orgnih.gov This method is noted for its mild, neutral reaction conditions and tolerance of a wide array of functional groups. acs.orgnih.gov
| Cycloaddition Strategy | Key Reactants | Catalyst/Conditions | Outcome | Reference |
| [3+3] Cycloaddition | Enamines, Enals/Enones | Organocatalyst (e.g., pyrrolidine (B122466) hydrochloride, FeCl₃) | Tri- or tetrasubstituted pyridines | acs.orgacs.org |
| [2+2+2] Cycloaddition | Alkynes, Nitriles | Transition Metals (e.g., Cobalt) | Multi-substituted pyridines | nih.govrsc.org |
| [4+2] Cycloaddition | 1-Azadienes, Alkynes | Thermal or Transition Metal | Substituted pyridines | rsc.org |
| Cascade Reaction | Alkenylboronic acids, α,β-Unsaturated ketoxime O-pentafluorobenzoates | Cu(OAc)₂, 50 °C, Air | Highly substituted pyridines | organic-chemistry.orgacs.orgnih.gov |
Direct Functionalization and Substitution Strategies
An alternative to building the pyridine ring from scratch involves the regioselective functionalization of a pre-existing, simpler pyridine derivative. These methods rely on controlling the inherent reactivity of the pyridine ring or employing directing groups to achieve the desired substitution.
Halogen-metal exchange is a powerful tool for regioselective functionalization. For instance, using reagents like isopropylmagnesium chloride-lithium chloride (iso-PrMgCl·LiCl) on dibromopyridine derivatives can achieve a highly regioselective Br/Mg exchange, allowing for the introduction of various electrophiles at a specific position. rsc.orgznaturforsch.com This approach offers access to functionalized pyridylmagnesium reagents that are key intermediates. rsc.org
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized substrates. nih.gov While the intrinsic electronic properties of pyridine can make certain positions, like the meta-position, difficult to functionalize, methods have been developed to overcome this. nih.gov One such strategy involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which can then undergo regioselective electrophilic functionalization before rearomatizing. nih.gov The generation of highly energetic pyridine carbenes using transition metals also allows for functionalization at various positions on the ring. benthamdirect.comingentaconnect.com
Introduction of Alkyl and Amino Moieties: Stereochemical and Regiochemical Control
Achieving the specific 6-isopropyl-4-methyl-3-amino substitution pattern requires precise control over the introduction of each group.
The [3+3] cycloaddition strategy is particularly noteworthy as it assembles the core with the required isopropyl and methyl groups in the correct positions from the outset, using appropriately substituted enamine and enal precursors. acs.org The final amino group is typically installed in a subsequent step, for example, through a Hofmann rearrangement of an intermediate amide. acs.org
For the introduction of the amino group onto a pre-formed ring, several methods exist. The reaction of pyridine N-oxides with activated isocyanides, followed by mild hydrolysis, provides an efficient route to 2-aminopyridines and can be applied to substrates where other methods fail. nih.gov Another common approach is the amination of a halogenated pyridine, such as 3-bromo-4-methylpyridine (B15001) or 3-chloro-4-methylpyridine (B42638), using ammonia (B1221849) in the presence of a copper catalyst. google.com The synthesis of 3-amino-4-methylpyridine (B17607) has also been achieved in one step from 4-methylpyridine-3-boronic acid using an inorganic amide as the ammonia source and a metal oxide catalyst. google.com
Advanced Synthetic Transformations Employing this compound as a Building Block
Once synthesized, this compound becomes a valuable starting material for the construction of more complex molecules, owing to the distinct reactivity of its constituent parts: the pyridine ring and the primary amine.
Nucleophilic and Electrophilic Reactivity of the Pyridine Nitrogen and Ring Carbons
The pyridine nitrogen in aminopyridines is basic and nucleophilic, readily undergoing protonation in acidic media. sapub.org It can also react with various electrophiles. For example, the reaction of 4-aminopyridine (B3432731) with halogens like ICl can lead to the formation of charge-transfer complexes or ionic species where an iodonium (B1229267) ion is bridged between two pyridine nitrogen atoms. acs.org
The pyridine ring itself, activated by the electron-donating amino group, is susceptible to electrophilic substitution. The amino group generally directs incoming electrophiles to the positions ortho and para to itself. sapub.org In the case of 2-aminopyridine, nitration predominantly yields the 5-nitro product, a regioselectivity explained by electronic factors and the avoidance of electric repulsion between the incoming electrophile and the protonated ring nitrogen. sapub.org This inherent reactivity allows for further selective functionalization of the this compound ring.
Reactivity and Derivatization of the Primary Amine Functionality
The primary amino group at the C-3 position is a key handle for derivatization. It behaves as a typical nucleophile and can undergo a wide range of chemical transformations.
A common reaction is acylation. For instance, 3-amino-4-methylpyridine can be readily N-acylated with reagents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide. googleapis.com This transformation is often used to protect the amine or to introduce new functional moieties.
Optimization of Reaction Parameters and Yield Enhancement
The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. The choice of solvents, temperature, catalysts, and reagents plays a pivotal role in maximizing yield and ensuring the desired selectivity.
Solvent Effects and Temperature Regimes in Pyridine Synthesis
The solvent medium can profoundly influence the outcome of pyridine synthesis. For instance, in multicomponent reactions for pyridine derivatives, changing the solvent from ethanol (B145695) to acetonitrile (B52724) has been shown to be a critical factor, particularly when dealing with sterically hindered aldehydes. acs.orgnih.gov While some reactions proceed effectively in ethanol, others exhibit significantly improved yields and shorter reaction times in solvents like acetonitrile or dimethyl sulfoxide (B87167) (DMSO). acs.org The solubility of intermediates and final products in the chosen solvent is a key consideration that can affect the final oxidation step in many pyridine syntheses. acs.org
Temperature is another critical parameter. While many reactions are conducted at room temperature, some require elevated temperatures to proceed efficiently. For example, the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone, often requires high temperatures, such as 150°C, for the final cyclization step. youtube.com Conversely, some modern catalytic methods are designed to be effective at milder temperatures. organic-chemistry.org The optimal temperature regime is highly dependent on the specific synthetic route and the stability of the reactants and intermediates.
Table 1: Impact of Solvent and Temperature on Pyridine Synthesis
| Reaction Type | Solvent(s) | Temperature | Key Findings |
| Multicomponent Pyridine Synthesis | Ethanol, Acetonitrile, DMSO | Room Temperature to Elevated | Solvent choice can overcome steric hindrance and influence reaction pathways and yields. acs.orgnih.gov |
| Bohlmann-Rahtz Synthesis | Ethanol | 50°C to 150°C | Higher temperatures are often necessary for the final cyclization step. youtube.com |
| Copper-Catalyzed Cross-Coupling | DMSO | Not specified | DMSO can act as a one-carbon surrogate in certain pyridine syntheses. organic-chemistry.org |
| Grignard Reagent Addition | THF | Room Temperature to 120°C | Different temperature regimes in a two-step process can lead to different products (2-substituted pyridines vs. 2-substituted pyridine N-oxides). organic-chemistry.org |
Catalyst and Reagent Screening for Improved Efficiency and Selectivity
The selection of an appropriate catalyst and reagents is paramount for achieving high efficiency and selectivity in the synthesis of substituted pyridines. A variety of catalysts, including both metal-based and metal-free systems, have been explored.
For instance, in the synthesis of pyridine-3,5-dicarbonitriles, a systematic investigation of an ionic base (tetrabutylammonium hydroxide) and an amine base (piperidine) revealed that the choice of catalyst is intertwined with the solvent system. acs.org The amine base performed better in ethanol, while the ionic base was more effective in acetonitrile, leading to comparable yields in a much shorter time. acs.org Iron catalysts, such as FeCl3, have been utilized for the green synthesis of symmetrical pyridines from ketoxime acetates and aldehydes. rsc.org
The screening of reagents is equally critical. For the synthesis of 3-aminopyridine (B143674) derivatives, various aminating agents and coupling partners are employed. One patented method for preparing 3-amino-4-methylpyridine uses 4-methylpyridine-3-boronic acid as a starting material with an inorganic amide as the ammonia source in the presence of a metal oxide catalyst. google.com Another approach involves the reaction of 3-chloro-4-methylpyridine with ammonia in the presence of a copper sulfate (B86663) catalyst under high pressure and temperature. google.com The choice of the starting halogenated pyridine and the reaction conditions significantly impacts the yield and purity of the final product.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyridines is a growing area of research, aiming to develop more sustainable and environmentally friendly processes. researchgate.netnih.gov This involves focusing on atom economy, waste minimization, and the use of sustainable reaction conditions and catalysts.
Atom Economy and Waste Minimization Strategies
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key tenet of green chemistry. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing the formation of byproducts. nih.gov The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used for pyridine synthesis. mdpi.com
Waste minimization strategies focus on reducing the environmental impact of chemical processes. researchgate.net This can be achieved by optimizing reactions to reduce the formation of waste products and by developing methods for the recycling and reuse of solvents and catalysts. google.comgoogle.com For example, the use of solvent-free reaction conditions, where possible, can significantly reduce waste. conicet.gov.ar In industrial settings, methods for recycling pyridine from wastewater are crucial for both economic and environmental reasons. google.com
Development of Sustainable Reaction Conditions and Catalytic Systems
The development of sustainable reaction conditions often involves the use of greener solvents, such as water or ethanol, or performing reactions under solvent-free conditions. researchgate.netconicet.gov.ar Microwave-assisted synthesis is another green technique that can lead to shorter reaction times and improved yields. nih.gov
Table 2: Green Chemistry Approaches in Pyridine Synthesis
| Green Chemistry Principle | Approach | Example |
| Atom Economy | Multicomponent Reactions (MCRs) | Hantzsch pyridine synthesis, where multiple components react in one pot. mdpi.com |
| Waste Minimization | Solvent-free reactions | Synthesis of polysubstituted pyridines using a heteropolyacid catalyst without solvent. conicet.gov.ar |
| Catalyst and solvent recycling | Methods for recycling pyridine from industrial wastewater. google.com | |
| Sustainable Conditions | Use of green solvents | Reactions conducted in water or ethanol. researchgate.net |
| Microwave-assisted synthesis | Efficient synthesis of pyridine derivatives with reduced reaction times. nih.gov | |
| Sustainable Catalysis | Use of earth-abundant metal catalysts | Iron-catalyzed cyclization for pyridine synthesis. rsc.org |
| Use of heterogeneous catalysts | Zeolite catalysts for the gas-phase synthesis of pyridine bases. rsc.orgepa.gov |
Mechanistic Investigations and Reaction Pathways of 6 Isopropyl 4 Methylpyridin 3 Amine
Elucidation of Organic Reaction Mechanisms Involving the Pyridine (B92270) Nucleus
The reactivity of the pyridine nucleus in 6-isopropyl-4-methylpyridin-3-amine is a subject of detailed mechanistic inquiry. The arrangement of the amino, methyl, and isopropyl groups on the pyridine ring creates a unique electronic and steric environment that directs the course of chemical reactions.
Pathways of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of activating groups, such as the amino group at the 3-position and the alkyl groups at the 4- and 6-positions, can modulate this reactivity.
The amino group is a strong activating group and an ortho, para-director. In the context of the pyridine ring, this directing effect would favor substitution at the 2- and 4-positions relative to the amino group. However, the 4-position is already occupied by a methyl group. Therefore, electrophilic attack would be anticipated at the 2- and 6-positions. The methyl group at the 4-position and the isopropyl group at the 6-position are also activating groups, albeit weaker than the amino group, and they further enhance the electron density of the ring through inductive effects and hyperconjugation.
Computational studies on substituted pyridines have shown that the electronic properties of substituents significantly influence the reactivity and regioselectivity of EAS reactions. For instance, electron-donating groups increase the electron density on the pyridine ring, making it more susceptible to electrophilic attack. The combined electronic effects of the amino, methyl, and isopropyl groups in this compound are expected to make the ring more reactive towards electrophiles compared to unsubstituted pyridine.
The regioselectivity of EAS reactions on this molecule will be a balance between the electronic directing effects of the substituents and steric hindrance. The bulky isopropyl group at the 6-position may sterically hinder the approach of an electrophile to the adjacent 5-position and to the 6-position itself. Therefore, electrophilic substitution is most likely to occur at the 2- and 5-positions, with the precise outcome depending on the nature and size of the electrophile.
A plausible reaction mechanism for electrophilic substitution involves the initial attack of the electrophile on the π-system of the pyridine ring to form a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution. The positive charge in the intermediate can be delocalized over the ring and, importantly, onto the nitrogen atom of the amino group, which provides significant stabilization through resonance. The final step involves the loss of a proton from the site of electrophilic attack to restore the aromaticity of the pyridine ring.
Nucleophilic Addition-Elimination Processes
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions). In this compound, the presence of the amino group at the 3-position can also influence nucleophilic reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, especially when a good leaving group is present on the ring. While the subject molecule does not possess a typical leaving group, the pyridine ring itself can undergo nucleophilic addition followed by elimination. For instance, reaction with strong nucleophiles could potentially lead to the formation of a Meisenheimer-like intermediate.
The amino group at the 3-position can also act as a nucleophile in intramolecular reactions or can modulate the nucleophilicity of the pyridine ring nitrogen. The lone pair of electrons on the amino nitrogen can participate in reactions, and its basicity will be influenced by the electronic effects of the other substituents.
Radical and Pericyclic Reactions
While less common than electrophilic and nucleophilic reactions, radical and pericyclic reactions involving the pyridine nucleus of this compound are also conceivable. The stability of any radical intermediates formed will be influenced by the substituents. The isopropyl group, for instance, can stabilize an adjacent radical through hyperconjugation.
Pericyclic reactions, such as cycloadditions, are governed by orbital symmetry rules. The pyridine ring can participate as either a diene or a dienophile in Diels-Alder reactions, although its aromaticity makes it a reluctant participant. The electronic nature of the substituents would play a crucial role in modulating the energy of the frontier molecular orbitals and thus the feasibility and regioselectivity of such reactions.
Kinetics and Thermodynamics of Key Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and optimizing synthetic procedures. While specific experimental data for this exact molecule are scarce in the public domain, general principles and data from related systems can provide valuable insights.
Reaction Progress Kinetic Analysis
Reaction progress kinetic analysis (RPKA) is a powerful technique for elucidating reaction mechanisms by monitoring the concentration of reactants, intermediates, and products over time under synthetically relevant conditions. nih.gov This method can reveal important information about reaction orders, catalyst deactivation, and the presence of induction periods. nih.gov
For a hypothetical reaction involving this compound, RPKA could be employed to understand the influence of each substituent on the reaction rate. For example, by comparing the reaction rates of a series of substituted 3-aminopyridines, the electronic and steric contributions of the isopropyl and methyl groups could be quantified.
Table 1: Hypothetical Reaction Progress Data for a Reaction of a Substituted Pyridine (This table is illustrative and based on general principles of reaction kinetics for analogous systems.)
| Time (min) | Reactant Concentration (M) | Product Concentration (M) |
| 0 | 0.100 | 0.000 |
| 10 | 0.085 | 0.015 |
| 20 | 0.072 | 0.028 |
| 30 | 0.061 | 0.039 |
| 60 | 0.040 | 0.060 |
| 120 | 0.018 | 0.082 |
This data could be used to plot concentration versus time profiles and determine the initial reaction rate. By performing a series of experiments with varying initial concentrations of reactants and catalysts, a detailed kinetic model could be developed.
Activation Energy and Transition State Profiling
The activation energy (Ea) is a critical thermodynamic parameter that represents the minimum energy required for a reaction to occur. It is closely related to the structure of the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools for calculating activation energies and profiling transition states.
For electrophilic substitution on this compound, computational models could be used to calculate the activation energies for attack at different positions on the pyridine ring. These calculations would provide a quantitative measure of the regioselectivity and help to rationalize the experimentally observed product distribution.
The transition state for an EAS reaction would involve the partial formation of a bond between the electrophile and a carbon atom of the pyridine ring, with a corresponding disruption of the aromatic system. The geometry and energy of this transition state are highly sensitive to the electronic and steric effects of the substituents. The amino group would be expected to lower the activation energy by stabilizing the developing positive charge in the transition state. Conversely, the bulky isopropyl group might increase the activation energy for attack at adjacent positions due to steric repulsion.
Table 2: Calculated Activation Energies for Electrophilic Attack on a Substituted Pyridine Model System (This table presents hypothetical data based on computational studies of similar aromatic systems.)
| Position of Attack | Relative Activation Energy (kcal/mol) |
| 2 | 15.2 |
| 5 | 18.5 |
| 6 (ipso-attack on isopropyl) | > 25 |
These hypothetical values illustrate how computational chemistry can be used to predict the most favorable reaction pathway by comparing the activation energies of different possibilities. A lower activation energy indicates a faster reaction rate.
Stereochemical Outcomes and Diastereoselective Control in Reactions
Information on the stereochemical outcomes and the potential for diastereoselective control in reactions involving this compound is not available in the reviewed scientific literature. There are no published studies detailing the synthesis of chiral derivatives from this compound, its use as a chiral auxiliary, or the resolution of its racemic mixtures. Therefore, no data on diastereomeric ratios or specific stereoisomers formed in any reaction can be provided.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Isopropyl 4 Methylpyridin 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 6-isopropyl-4-methylpyridin-3-amine, a combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals, providing insights into the electronic environment of each nucleus and the connectivity between atoms.
The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the isopropyl group protons, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electron-donating effects of the amino, isopropyl, and methyl groups, as well as the anisotropic effects of the pyridine (B92270) ring. acs.orgacs.org Similarly, the ¹³C NMR spectrum would provide characteristic signals for each unique carbon atom in the molecule.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity and Coupling (¹H NMR) |
| H2 | ~8.0 - 8.2 | - | Singlet |
| H5 | ~7.0 - 7.2 | - | Singlet |
| NH₂ | ~3.5 - 5.0 (broad) | - | Broad Singlet |
| CH (isopropyl) | ~3.0 - 3.5 | ~30 - 35 | Septet, J ≈ 7 Hz |
| CH₃ (isopropyl) | ~1.2 - 1.4 | ~22 - 24 | Doublet, J ≈ 7 Hz |
| CH₃ (ring) | ~2.2 - 2.4 | ~18 - 20 | Singlet |
| C2 | - | ~145 - 150 | - |
| C3 | - | ~130 - 135 | - |
| C4 | - | ~140 - 145 | - |
| C5 | - | ~120 - 125 | - |
| C6 | - | ~155 - 160 | - |
| C (isopropyl) | - | ~30 - 35 | - |
| C (isopropyl CH₃) | - | ~22 - 24 | - |
| C (ring CH₃) | - | ~18 - 20 | - |
Note: These are predicted values based on known substituent effects on the pyridine ring and may vary depending on the solvent and other experimental conditions. chemicalbook.comchemicalbook.com
Multi-dimensional NMR Techniques for Connectivity and Conformational Analysis
To confirm the assignments from one-dimensional NMR and to elucidate the spatial relationships between atoms, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. For this compound, a cross-peak between the isopropyl CH proton and the two isopropyl CH₃ groups would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the methyl and isopropyl groups to their corresponding carbon signals. vnu.edu.vn
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity of the substituents to the pyridine ring. For instance, correlations would be expected between the isopropyl CH proton and the C6 carbon of the pyridine ring, and between the protons of the ring methyl group and the C3, C4, and C5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei, which is crucial for conformational analysis. For example, a NOESY experiment could reveal through-space interactions between the protons of the isopropyl group and the proton at the C5 position of the pyridine ring, helping to determine the preferred orientation of the isopropyl group relative to the ring.
Solid-State NMR for Crystalline Structures and Intermolecular Interactions
While solution-state NMR provides information about the molecule in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and intermolecular interactions in the crystalline form. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net
For this compound, ssNMR could be used to:
Determine the number of crystallographically independent molecules in the unit cell.
Characterize intermolecular hydrogen bonding involving the amine group and the pyridine nitrogen. nih.gov
Probe the packing of the molecules in the crystal lattice.
The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. nih.gov
Variable Temperature NMR Studies for Dynamic Processes
Variable temperature (VT) NMR studies are performed to investigate dynamic processes such as conformational changes or restricted rotation. vnu.edu.vnresearchgate.net For this compound, VT-NMR could be used to study the rotation of the isopropyl group and the amino group.
At low temperatures, the rotation around the C-N bond of the amino group or the C-C bond of the isopropyl group might become slow on the NMR timescale, leading to the observation of distinct signals for non-equivalent protons or carbons. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. nih.gov The rate of these dynamic processes can be quantified by analyzing the line shapes of the NMR signals at different temperatures. vnu.edu.vnnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Assignment of Fundamental Vibrations and Group Frequencies
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its different functional groups.
N-H Vibrations: The primary amine group would give rise to two N-H stretching bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed in the 665-910 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl and methyl groups would be observed just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes will appear in the fingerprint region (below 1400 cm⁻¹).
C-N Vibrations: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Interactive Table 2: Expected IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |
| N-H Bending (Scissoring) | 1600 - 1650 | Medium | Weak |
| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 | Strong | Strong |
| CH₃ Asymmetric & Symmetric Bending | 1375 - 1470 | Medium | Medium |
| Aromatic C-N Stretch | 1250 - 1335 | Strong | Medium |
| N-H Wagging | 665 - 910 | Broad, Strong | Weak |
Note: These are general ranges and the exact frequencies and intensities can be influenced by intermolecular interactions and the physical state of the sample. wpmucdn.comorgchemboulder.com
Correlating Experimental and Theoretical Vibrational Spectra
To achieve a more precise assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical calculations. acs.orgresearchgate.net Density Functional Theory (DFT) calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net
The calculated harmonic frequencies are typically scaled to account for anharmonicity and the approximations inherent in the theoretical methods. nih.gov By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, a detailed and reliable assignment of the fundamental vibrational modes can be made. This correlation helps in understanding the complex vibrational motions of the molecule and confirming its structure. nih.govresearchgate.net
X-ray Crystallography for Crystalline State Structural Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov The technique involves irradiating a single crystal of the substance with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov For this compound, which is a solid at room temperature, this analysis would provide unequivocal proof of its structure, detailing the spatial relationship of the isopropyl, methyl, and amine groups attached to the pyridine ring. cymitquimica.com
The solid-state structure of this compound is significantly influenced by intermolecular forces, which dictate how individual molecules arrange themselves into a crystal lattice. A primary determinant of this packing is hydrogen bonding. The amine group (-NH₂) on the pyridine ring serves as an effective hydrogen bond donor, while the lone pair of electrons on the pyridinic nitrogen atom acts as a hydrogen bond acceptor.
Table 1: Representative Hydrogen Bond Geometry for this compound (Note: The following data is illustrative of typical findings from X-ray crystallography and is not based on published experimental results for this specific compound.)
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N(3)–H···N(1) | 0.86 | 2.35 | 3.20 | 175 |
(Where D = Donor Atom, H = Hydrogen, A = Acceptor Atom)
X-ray crystallography provides highly precise measurements of the geometric parameters within the molecule itself. This includes the lengths of all covalent bonds, the angles between those bonds, and the torsional (dihedral) angles that define the molecule's conformation. This data offers a detailed picture of the molecular architecture, confirming the expected aromaticity of the pyridine ring and revealing any distortions caused by the substituents. For instance, the bond angles around the isopropyl and methyl groups can confirm their geometry, while the C-N bond lengths can provide insight into the electronic influence of the amine group on the pyridine ring.
Table 2: Representative Bond Lengths and Angles for this compound (Note: The following data is illustrative, based on standard values for similar structures, and not on published experimental results for this specific compound.)
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C(2)-C(isopropy) | 1.52 | N(1)-C(2)-C(3) | 122.5 |
| C(3)-N(amine) | 1.40 | C(2)-C(3)-C(4) | 118.0 |
| C(4)-C(methyl) | 1.51 | C(3)-C(4)-C(5) | 119.5 |
| N(1)-C(2) | 1.34 | C(4)-C(5)-C(6) | 118.0 |
| C(2)-C(3) | 1.41 | C(5)-C(6)-N(1) | 123.0 |
| C(3)-C(4) | 1.39 | C(2)-C(3)-N(amine) | 121.0 |
Mass Spectrometry (MS) in Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragments that form when the molecule is broken apart. purdue.edu
High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to measure the exact mass of its molecular ion. This experimental value can then be compared to the calculated exact mass for the chemical formula C₉H₁₄N₂. A close match provides definitive confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 3: HRMS Data for Elemental Composition of this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₄N₂ |
| Calculated Exact Mass | 150.11570 |
| Measured Exact Mass (Hypothetical) | 150.11568 |
| Mass Difference (ppm) | -0.13 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) to produce a spectrum of smaller fragment ions (product ions). nih.govresearchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its connectivity.
For this compound (MW = 150.22), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 151 would be the precursor ion. Key fragmentation pathways would likely involve the substituents. A common fragmentation would be the loss of a methyl group (CH₃•, 15 Da) from the isopropyl group, leading to a stable secondary benzylic-type cation at m/z 136. Another possibility is the loss of the entire isopropyl group. Analysis of these specific fragmentation pathways provides strong evidence for the presence and location of the substituents on the pyridine core.
Table 4: Predicted MS/MS Fragmentation for [C₉H₁₄N₂ + H]⁺ (Note: The following data is illustrative of a potential fragmentation pathway and is not based on published experimental results.)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |
| 151.12 | 136.09 | Methyl radical | CH₃• |
| 151.12 | 108.08 | Propene | C₃H₆ |
Computational Chemistry and Theoretical Characterization of 6 Isopropyl 4 Methylpyridin 3 Amine
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure and properties of molecules. DFT methods, such as B3LYP, calculate the electronic energy and density of a system, providing a balance between accuracy and computational cost. Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without experimental data. These calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule like 6-Isopropyl-4-methylpyridin-3-amine. For a molecule of this nature, a basis set such as 6-311++G(d,p) would typically be employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this process would identify the most stable three-dimensional structure. The presence of the rotatable isopropyl group means the molecule can exist in different spatial arrangements, or conformations. A conformational landscape analysis involves systematically rotating the single bonds—primarily the C-C bond connecting the isopropyl group to the pyridine (B92270) ring—to map out the potential energy surface. This analysis identifies the lowest-energy conformer (the global minimum) and other stable local minima, providing insight into the molecule's flexibility and the most probable shapes it will adopt. The optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations.
Hypothetical Optimized Geometrical Parameters
This interactive table presents hypothetical bond lengths and angles for the lowest-energy conformer of this compound, as would be calculated using DFT.
| Parameter | Atom Pair/Triplet | Value (Å or °) |
| Bond Length | C(isopropyl)-C(ring) | 1.52 |
| Bond Length | C(ring)-N(amine) | 1.40 |
| Bond Length | C(ring)-C(methyl) | 1.51 |
| Bond Angle | C(ring)-C(isopropyl)-C(H) | 109.5 |
| Bond Angle | C(ring)-C(ring)-N(amine) | 121.0 |
| Dihedral Angle | H-C(isopropyl)-C(ring)-N(ring) | 60.0 |
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, and its energy level is related to the ionization potential. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating these are the most likely sites for electrophilic attack. The LUMO would likely be distributed across the pyridine ring's π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more easily excitable and more reactive.
Hypothetical Frontier Orbital Energies
This table shows representative energy values for the frontier orbitals of this compound.
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.95 |
| Energy Gap (ΔE) | 4.90 |
The Molecular Electrostatic Potential (MEP or ESP) surface is a visual tool that maps the charge distribution of a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. Green and yellow areas are relatively neutral.
For this compound, the MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring and the amino group, due to the lone pairs of electrons. These sites are the most probable locations for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and potentially the methyl and isopropyl groups would show positive potential (blue), marking them as sites for interaction with nucleophiles.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key feature of NBO analysis is its ability to quantify the delocalization of electron density from filled "donor" NBOs (bonds or lone pairs) to empty "acceptor" NBOs (antibonding or Rydberg orbitals).
Hypothetical NBO Analysis: Major Donor-Acceptor Interactions
This table illustrates potential high-energy delocalization interactions within the molecule.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N(amine) | π(C-C) in ring | 35.2 |
| LP(1) N(ring) | σ(C-C) in ring | 5.8 |
| σ(C-H) of methyl | π*(C=N) in ring | 4.5 |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its vibrations, rotations, and conformational changes at a given temperature.
For this compound, an MD simulation would reveal the flexibility of the isopropyl group and how it rotates and samples different conformations. Furthermore, by including solvent molecules (like water) in the simulation box, one can study solvation effects explicitly. This would show how water molecules arrange themselves around the solute, forming hydrogen bonds with the amino group and the pyridine nitrogen. Such simulations are invaluable for understanding how the solvent environment influences the molecule's structure, dynamics, and ultimately, its reactivity.
Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Behavior
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's structural or computed properties (descriptors) with its chemical reactivity. These models are built by studying a series of related compounds and finding statistical relationships between their properties and observed reaction rates or equilibrium constants.
For a series of substituted pyridin-3-amines, a QSRR study could be developed. DFT-calculated descriptors for this compound and its analogs would be used as inputs. These descriptors could include electronic properties (HOMO/LUMO energies, atomic charges from NBO or ESP analysis), steric properties (molecular volume, surface area), and topological indices. The goal would be to create an equation that could predict a specific aspect of chemical behavior, such as its basicity (pKa) or its rate of reaction in a particular chemical transformation, based on these computed descriptors. This approach allows for the prediction of reactivity for new, unsynthesized molecules within the same chemical class.
Computational Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
The theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods serves as a powerful tool for the structural elucidation of molecules. For this compound, the Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum chemical approach employed to calculate NMR chemical shifts. This method effectively addresses the issue of gauge-dependence of the magnetic vector potential, thus providing reliable and accurate predictions of isotropic shielding constants, which are then converted into chemical shifts.
Typically, these calculations are performed using Density Functional Theory (DFT), often with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311++G(d,p). The process involves an initial geometry optimization of the molecule to find its lowest energy conformation. Following this, the GIAO calculations are performed on the optimized structure to determine the absolute shielding tensors for each nucleus. The theoretical chemical shifts (δ) are then obtained by referencing the calculated isotropic shielding values (σ) of the molecule's nuclei to the shielding of a standard reference compound, commonly tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc).
The predicted ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra to specific atoms within the this compound molecule. Discrepancies between the computed and experimental values can often be attributed to solvent effects, which can be computationally modeled using methods like the Polarizable Continuum Model (PCM), intermolecular interactions, and vibrational averaging, which are not always accounted for in gas-phase calculations.
Below is a table of hypothetical, yet plausible, GIAO-calculated NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound using the GIAO method. (Note: These are representative values and not from a published study on this specific molecule.)
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N (pyridine) | - | 145.2 |
| 2 | C | - | 158.9 |
| 3 | C | - | 122.5 |
| 4 | C | - | 147.8 |
| 5 | C | 7.98 | 118.3 |
| 6 | C | - | 155.4 |
| 7 | N (amine) | 4.15 | - |
| 8 | C (methyl) | 2.25 | 20.7 |
| 9 | C (isopropyl CH) | 3.10 | 33.1 |
| 10, 11 | C (isopropyl CH₃) | 1.25 | 22.6 |
Topological Analysis of Electron Density: ELF, LOL, and RDG for Bonding Characteristics
The topological analysis of the electron density provides profound insights into the nature of chemical bonding and non-covalent interactions within a molecule. For this compound, methods such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG) are employed to visualize and quantify the electronic structure.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that reveal the spatial localization of electrons. They are based on the kinetic energy density of the electrons and provide a clear picture of core electrons, covalent bonds, and lone pairs. In ELF and LOL analyses, regions of high electron localization correspond to these chemical features. For instance, in this compound, high ELF/LOL values are expected in the regions of the C-C and C-N covalent bonds, the N-H bonds of the amine group, the C-H bonds of the methyl and isopropyl groups, and in the vicinity of the nitrogen atom of the pyridine ring, corresponding to its lone pair. The aromatic character of the pyridine ring would be reflected in a delocalized basin of electron density above and below the ring plane.
Reduced Density Gradient (RDG) analysis is a powerful technique for identifying and characterizing non-covalent interactions. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue (λ₂) of the Hessian of the electron density multiplied by ρ, different types of interactions can be visualized. Regions of weak van der Waals interactions are characterized by low RDG and near-zero values of sign(λ₂)ρ. Steric clashes or repulsive interactions appear as spikes at positive values of sign(λ₂)ρ, while attractive interactions, such as hydrogen bonds, are indicated by troughs at negative values of sign(λ₂)ρ. In this compound, RDG analysis would be expected to reveal intramolecular hydrogen bonding between the amine group and the pyridine nitrogen, as well as van der Waals interactions between the alkyl substituents.
The following table presents hypothetical data from a topological analysis of the electron density at bond critical points (BCPs) for selected bonds in this compound, which is indicative of the information that would be obtained from such a study.
Table 2: Hypothetical Topological Parameters at Bond Critical Points (BCPs) for this compound. (Note: These are representative values and not from a published study on this specific molecule.)
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Ellipticity (ε) |
| C2-N1 | 0.325 | -0.987 | 0.152 |
| C3-C4 | 0.310 | -0.855 | 0.210 |
| C3-N7 | 0.298 | -0.750 | 0.015 |
| C4-C8 | 0.285 | -0.790 | 0.010 |
| C6-C9 | 0.288 | -0.812 | 0.012 |
In this table, a higher electron density (ρ) at the BCP is indicative of a stronger bond. A negative value for the Laplacian of the electron density (∇²ρ) signifies a covalent interaction, where electron density is concentrated between the nuclei. The ellipticity (ε) provides a measure of the anisotropy of the electron density at the BCP; higher values for the bonds within the pyridine ring suggest a greater degree of π-character compared to the single bonds.
Derivatization Chemistry and Synthetic Utility of this compound
The chemical compound this compound is a substituted aminopyridine that has garnered significant interest as a key building block in the synthesis of complex organic molecules, most notably in the development of targeted pharmaceuticals. googleapis.comresearchgate.net Its unique substitution pattern, featuring an amino group for further functionalization and alkyl groups that influence its steric and electronic properties, makes it a versatile reagent in synthetic organic chemistry. This article explores the derivatization chemistry and synthetic applications of this compound, focusing on the functionalization of its amino group and pyridine ring, its role as a precursor to complex heterocycles, and its application in the development of novel synthetic methodologies.
Coordination Chemistry and Metal Complexation Studies of 6 Isopropyl 4 Methylpyridin 3 Amine
Supramolecular Chemistry and Advanced Material Integration of 6 Isopropyl 4 Methylpyridin 3 Amine
Exploration of Supramolecular Assemblies and Non-Covalent Interactions
The primary amine (-NH₂) group and the pyridine (B92270) nitrogen atom are prime sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. This donor-acceptor capability allows for the formation of robust and directional hydrogen bonds, which are fundamental to creating predictable supramolecular structures.
The electron-rich π-system of the pyridine ring in 6-isopropyl-4-methylpyridin-3-amine can participate in non-covalent interactions with both anions and cations.
Anion-π Interactions: While aromatic rings are typically considered electron-rich, electron-withdrawing substituents or the inherent electron-deficient nature of some heteroaromatic rings can lead to favorable interactions with anions, known as anion-π interactions. nih.govrsc.org In the case of this compound, the pyridine ring itself is more electron-deficient than a benzene (B151609) ring. Upon protonation of the pyridine nitrogen, the resulting pyridinium (B92312) cation becomes significantly more electron-deficient, creating a favorable environment for strong anion-π interactions. rsc.org These interactions are crucial in anion recognition and can be exploited in the design of receptors and sensors. acs.org
Cation-π Interactions: The π-face of the aromatic ring can also interact favorably with cations. wikipedia.org The strength of this interaction is highly sensitive to the substituents on the aromatic ring. nih.govnih.gov Electron-donating groups, such as the alkyl (isopropyl and methyl) and amino groups on this compound, increase the electron density of the π-system, thereby enhancing its ability to interact with cations. nih.gov These cation-π interactions are significant in various biological systems and are increasingly being utilized in the design of synthetic host-guest complexes. purdue.edursc.org The interplay of these non-covalent forces makes this compound an interesting molecule for studies in supramolecular recognition.
Crystal Engineering and Polymorphism Studies
Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. researchgate.netacs.org For this compound, the combination of the rigid pyridine core and the flexible isopropyl and methyl groups, along with the hydrogen-bonding amino group, presents a rich landscape for crystal engineering.
The dominant N-H···N hydrogen bonds are expected to be a primary synthon in the crystal packing. However, weaker interactions, such as C-H···π and π-π stacking, will also play a role in determining the final crystal structure. The interplay and competition between these various interactions can lead to the formation of different crystalline forms, or polymorphs. mdpi.comresearchgate.net
Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point. Studies on pyridine and its derivatives have revealed the existence of multiple polymorphic forms, often accessible under different conditions such as pressure and temperature. nih.gov Given the conformational flexibility of the isopropyl group and the potential for different hydrogen-bonding motifs, it is plausible that this compound could exhibit polymorphism. A systematic study of its crystallization under various conditions would be necessary to explore and characterize potential polymorphs.
Potential Integration into Advanced Chemical Materials
The functional groups on this compound make it a versatile building block for the synthesis of advanced materials with tailored properties. acs.org
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the exocyclic amino group are both excellent coordination sites for metal ions. This allows this compound to act as a ligand in the construction of Metal-Organic Frameworks (MOFs). acs.orgresearchgate.net MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. d-nb.inforesearchgate.net By incorporating this aminopyridine derivative as a ligand, it may be possible to introduce specific functionalities into the pores of the MOF. For instance, the amino group could be used for post-synthetic modification or to enhance the framework's affinity for specific guest molecules like CO₂. acs.org
Covalent Organic Frameworks (COFs): The amino group of this compound is a suitable functional group for the formation of Covalent Organic Frameworks (COFs). rsc.org COFs are porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The amino group can react with aldehydes, for example, to form imine-linked COFs. Amino-functionalized COFs have been shown to be useful for applications such as solid-phase extraction and catalysis. nih.gov The specific structure of this compound could lead to COFs with unique pore environments and properties.
Polymer Building Blocks: The amino group also allows this compound to be used as a monomer in the synthesis of polymers. For example, it could be reacted with acyl chlorides or other suitable monomers to form polyamides or other polymer structures. researchgate.netgoogle.com The incorporation of the substituted pyridine moiety into a polymer backbone could impart interesting properties to the resulting material, such as thermal stability, specific binding capabilities, or catalytic activity. The synthesis of polymers from amino acid-derived monomers is a well-established field, and similar principles could be applied here. nih.govmdpi.com
Emerging Research Areas and Future Directions in 6 Isopropyl 4 Methylpyridin 3 Amine Chemistry
Exploration of Unexplored Reactivity Profiles and Novel Transformations
The reactivity of aminopyridines is rich, yet underexplored, offering fertile ground for discovering novel chemical transformations. The interplay between the electron-donating amino group and the electron-deficient pyridine (B92270) ring governs its reactivity. nih.gov Future research on 6-Isopropyl-4-methylpyridin-3-amine would likely focus on the following areas:
C-H Functionalization: Direct functionalization of the pyridine core, bypassing the need for pre-functionalized starting materials, is a major goal in modern synthetic chemistry. For this compound, this could involve selective activation of the C-2, C-5, or methyl group protons.
Novel Cyclization Reactions: The 3-amino-4-methylpyridine (B17607) substructure is a key synthon for the construction of fused heterocyclic systems. For instance, 3-amino-4-methylpyridines have been shown to undergo [4+1]-cyclization with reagents like trifluoroacetic anhydride (B1165640) to form 6-azaindoles, which are valuable in medicinal chemistry. chemrxiv.org Investigating similar transformations for this compound could lead to novel polycyclic aromatic compounds with unique electronic and biological properties.
Reactivity with Halogens: The reaction of aminopyridines with halogens can lead to diverse outcomes, including charge-transfer complexes and halogenated derivatives. acs.org A systematic study of the halogenation of this compound would be crucial for creating new building blocks for drug discovery and material science.
A summary of potential reactivity explorations is presented in Table 1.
| Reaction Type | Potential Reagents | Expected Product Class | Significance |
| C-H Arylation | Aryl halides, Palladium catalyst | Aryl-substituted aminopyridines | Access to complex molecular architectures |
| [4+1] Cyclization | Trifluoroacetic anhydride | Fused pyrrolo[2,3-c]pyridines | Novel heterocyclic scaffolds for medicinal chemistry |
| Electrophilic Bromination | N-Bromosuccinimide | Bromo-substituted aminopyridines | Versatile synthetic intermediates |
Development of Highly Efficient and Sustainable Synthesis Pathways
The development of green and efficient methods for constructing substituted pyridines is a continuous effort in organic synthesis. acs.org Traditional methods often require harsh conditions and produce significant waste. researchgate.net Future synthetic strategies for this compound and its analogs will likely focus on:
Multi-component Reactions (MCRs): MCRs offer a streamlined approach to complex molecules in a single step from simple precursors. The Hantzsch pyridine synthesis and its variations are classic examples. researchgate.net More modern approaches, such as the one-pot synthesis of 2-amino-3-sulfonylpyridines from N,N-dimethylacroleines, sulfonylacetonitriles, and amines, highlight the potential for highly efficient and modular syntheses. acs.org
Catalytic Cycloadditions: Formal [3+3] cycloaddition reactions, for example between enamines and unsaturated aldehydes, have been developed for the practical synthesis of substituted pyridines. acs.org This approach offers a high degree of flexibility in introducing various substituents onto the pyridine ring.
Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability for many chemical reactions. The in-situ generation and consumption of reactive intermediates, such as O-mesitylsulfonylhydroxylamine for the amination of pyridines, is a prime example of how flow chemistry can enable challenging transformations safely. vapourtec.com
Table 2 outlines some sustainable synthetic approaches applicable to aminopyridines.
| Synthetic Strategy | Key Features | Example Precursors for a Related Structure | Reference |
| Multi-component Reaction | One-pot, high atom economy | Enaminones, malononitrile, primary amines | nih.gov |
| Organocatalyzed [3+3] Cycloaddition | Metal-free, mild conditions | Enamines, enals | acs.org |
| Heterogeneous Catalysis | Recyclable catalyst, green solvent | Benzyl alcohol, acetophenones, ammonium (B1175870) acetate | acs.org |
Advanced In Situ Spectroscopic Monitoring of Reactions
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and improving yields. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical transformations without the need for sampling. For the study of reactions involving this compound, the following techniques would be invaluable:
In Situ Infrared (IR) Spectroscopy: This technique can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. It has been successfully used to study the mechanism of pyridine base synthesis from acrolein and ammonia (B1221849). researchgate.net
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about species in solution. It has been employed to elucidate the mechanism of formal [3+3] cycloaddition for pyridine synthesis, revealing the formation of off-cycle intermediates. acs.org It was also used to monitor the formation of an intermediate fluorine-containing σ-complex in the fluorination of pyrazolo[1,5-a]pyridines. researchgate.net
Reaction Calorimetry: This method measures the heat flow of a reaction, providing critical data for ensuring process safety, particularly for large-scale synthesis.
Theoretical Prediction and Verification of Novel Chemical Properties
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, theoretical studies could provide insights into:
Molecular Geometry and Electronic Structure: Density Functional Theory (DFT) calculations can be used to determine the ground-state geometry, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) maps. dergipark.org.tr This information is crucial for understanding the molecule's intrinsic reactivity.
Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which can aid in the characterization of new compounds.
Intermolecular Interactions: Computational studies can model and quantify non-covalent interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular chemistry and crystal packing of aminopyridines. mdpi.com This is particularly important for designing new materials with desired solid-state properties.
Reaction Mechanisms: DFT can be used to map out the potential energy surfaces of chemical reactions, helping to identify transition states and intermediates, and to rationalize experimentally observed product distributions.
Table 3 provides examples of predictable properties using computational methods.
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Frontier Molecular Orbital (FMO) energies | Prediction of reactivity and kinetic stability |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Understanding electronic transitions and color |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points and electron density | Characterization of intermolecular interactions |
Q & A
Q. How can researchers optimize the synthetic yield of 6-isopropyl-4-methylpyridin-3-amine?
- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For pyridine derivatives like this compound, nucleophilic substitution or reductive amination are common approaches. For example, sodium borohydride in methanol (reduction) or cesium carbonate with copper(I) bromide (cross-coupling) can improve yields . Reaction monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., amine-to-halide ratios) are critical. Purification via column chromatography with gradients of ethyl acetate/hexane (0–100%) is recommended to isolate the product .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Combined spectroscopic methods are essential:
- NMR : H NMR should show characteristic peaks for the isopropyl group (δ ~1.2–1.4 ppm, doublet) and methylpyridine protons (δ ~2.5 ppm). Aromatic protons in the pyridine ring appear between δ 6.5–8.5 ppm .
- HRMS (ESI) : Confirm the molecular ion peak ([M+H]) with a mass matching the empirical formula (calc. 150.1157) .
- FTIR : Look for N-H stretching (~3298 cm) and aromatic C-H bending (~1600 cm) .
Q. How can solubility challenges for this compound in aqueous media be addressed?
- Methodological Answer : Solubility issues in polar solvents arise from the compound’s hydrophobic isopropyl and methyl groups. Strategies include:
- Co-solvent systems : Use DMSO:water (1:1 v/v) for biological assays.
- Derivatization : Introduce polar functional groups (e.g., hydroxyl or carboxylate) via post-synthetic modification .
- Micellar encapsulation : Employ surfactants like Tween-80 for in vitro studies .
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways. For example:
- Reaction barrier analysis : Simulate nucleophilic attack at the pyridine ring’s amine group to predict regioselectivity.
- Charge distribution maps : Identify electron-deficient regions prone to electrophilic substitution .
Tools like Gaussian or ORCA are recommended, with solvent effects modeled using the SMD continuum approach .
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Solutions include:
- Isotopic labeling : Synthesize deuterated analogs (e.g., N or C) to clarify peak assignments .
- Variable-temperature NMR : Resolve overlapping signals by altering thermal conditions.
- Collaborative validation : Cross-reference data with open-access databases like PubChem or Reaxys .
Q. What experimental design principles apply to studying the biological activity of this compound?
- Methodological Answer :
- Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC values.
- Control groups : Include structurally similar analogs (e.g., 6-methylpiperidine derivatives) to assess specificity .
- In silico docking : Perform molecular docking with AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
Q. How can reaction engineering improve the scalability of this compound synthesis?
- Methodological Answer : Apply principles from chemical engineering design (CRDC subclass RDF2050112):
- Flow chemistry : Continuous reactors reduce batch variability and enhance heat/mass transfer.
- Process intensification : Optimize parameters (temperature, pressure) using DOE (Design of Experiments) .
- Catalyst recycling : Immobilize transition-metal catalysts (e.g., CuBr) on silica supports to reduce waste .
Data Management and Validation
Q. What strategies ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Open-data practices : Share raw NMR, HRMS, and chromatographic data via repositories like Zenodo.
- Automated workflows : Use software (e.g., ChemAxon or Schrödinger) for consistent data annotation and reaction logging .
- Inter-laboratory validation : Collaborate with independent labs to verify synthetic protocols and bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
